molecular formula C9H8ClF3N2O2 B13646632 N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide

Cat. No.: B13646632
M. Wt: 268.62 g/mol
InChI Key: WIEJAYBGIIKEQF-UHFFFAOYSA-N
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Description

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H7ClF3N3O4 and a molecular weight of 313.62 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, trifluoroethoxy, and acetamide groups

Preparation Methods

The synthesis of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves a series of organic reactions. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

    Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amine group.

    Acetylation: Finally, the amine group is acetylated to form the acetamide derivative.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. These conditions include controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClF3N2O2

Molecular Weight

268.62 g/mol

IUPAC Name

N-[6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide

InChI

InChI=1S/C9H8ClF3N2O2/c1-5(16)14-6-2-3-7(10)15-8(6)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,16)

InChI Key

WIEJAYBGIIKEQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Cl)OCC(F)(F)F

Origin of Product

United States

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